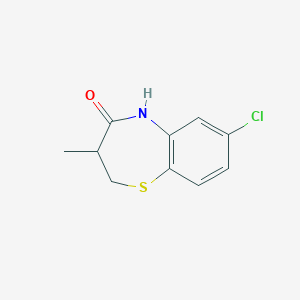

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Description

Properties

IUPAC Name |

7-chloro-3-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNOS/c1-6-5-14-9-3-2-7(11)4-8(9)12-10(6)13/h2-4,6H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFZBULBIHBDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC2=C(C=C(C=C2)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is , with a molecular weight of 227.71 g/mol. It features a benzothiazepin structure that contributes to its biological activity.

Pharmacological Effects

Research has indicated that this compound exhibits a range of pharmacological effects:

- Antipsychotic Activity : The compound has shown potential as an antipsychotic agent by acting on dopamine and serotonin receptors. Its structural similarity to known antipsychotics suggests it may modulate neurotransmitter systems effectively .

- Anti-inflammatory Properties : Studies have reported that derivatives of benzothiazepin compounds can exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage caused by various neurotoxins .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Benzothiazepine Core : Starting materials such as 2-amino-thiophenol and appropriate aldehydes are reacted under acidic conditions to form the core structure.

- Chlorination : Chlorination is performed using reagents like thionyl chloride to introduce the chlorine atom at the 7-position.

- Methylation : Methylation can be achieved using methyl iodide in the presence of a base to yield the final product .

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Properties

Research indicates that benzothiazepine derivatives exhibit antipsychotic effects. The compound has been studied for its potential to interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. Studies have shown that modifications in the structure of benzothiazepines can enhance their binding affinity to these receptors, suggesting a pathway for developing more effective antipsychotic medications .

Analgesic and Anti-inflammatory Effects

Another area of interest is the analgesic and anti-inflammatory properties of this compound. Preliminary studies suggest that it may inhibit certain pathways involved in pain and inflammation, making it a candidate for developing new pain relief medications. The mechanism appears to involve modulation of inflammatory mediators and pain signaling pathways .

Neuropharmacological Research

Cognitive Enhancer

There is growing evidence that compounds like 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one may enhance cognitive functions. Research has focused on its effects on memory and learning processes, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate neurotransmitter systems involved in cognition presents a promising avenue for future studies .

Synthesis and Chemical Applications

Chiral Resolution

The synthesis of this compound has been explored for its chiral properties. Chiral resolution techniques using high-performance liquid chromatography (HPLC) have been developed to isolate enantiomers of this compound. This is particularly important as different enantiomers may exhibit different biological activities and therapeutic profiles .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related benzothiazepines and heterocyclic analogs highlights key differences in substituents, molecular properties, and biological activities.

Structural and Molecular Comparisons

Physicochemical and Pharmacological Implications

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often starts from 2,3-dihydro-1,5-benzothiazepin-4-one derivatives, which are then functionalized to introduce the chloro and methyl groups. For example, 2,3-dihydro-2-phenyl-7-chloro-1,5-benzothiazepin-4-one is a closely related intermediate used in analogous syntheses.

Cyclization and Ring Formation

The benzothiazepine ring is constructed by cyclization reactions involving:

- Ortho-aminothiophenol derivatives reacting with α-haloketones or α-haloesters to form the benzothiazepinone core.

- Use of organic solvents and tertiary organic bases (e.g., triethylamine) to facilitate cyclization at elevated temperatures, often reflux conditions.

Methylation at Position 3

Methylation strategies include:

Reduction to Tetrahydro Derivatives

The tetrahydro state (2,3,4,5-tetrahydro) is achieved by:

- Reduction of the benzothiazepinone double bonds using hydride reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

- The reduction is conducted at room temperature with prolonged stirring (e.g., 40 hours) to ensure complete conversion.

Representative Synthetic Procedure (Based on Patent US3361760A)

| Step | Reagents/Conditions | Description | Outcome/Notes |

|---|---|---|---|

| 1 | Starting benzothiazepin-4-one derivative | Preparation of 2,3-dihydro-2-(substituted phenyl)-7-chloro-1,5-benzothiazepin-4-one | Key intermediate with chloro substituent |

| 2 | Lithium aluminum hydride (LiAlH4) in anhydrous ether | Reduction of benzothiazepinone to tetrahydrobenzothiazepine ring | Tetrahydro derivative obtained after 40 hrs |

| 3 | Triethylamine, reflux | Cyclization and functional group transformations | Facilitates ring closure and substitution |

| 4 | Methylating agent (if required) | Introduction of methyl group at position 3 | Methylation step to obtain 3-methyl derivative |

This procedure exemplifies the preparation of tetrahydrobenzothiazepines with various substituents, including chloro and methyl groups, and can be adapted for 7-chloro-3-methyl derivatives.

Analytical Data and Research Findings

- Melting points of intermediates and final compounds are typically in the range of 105–238 °C depending on substitution patterns and purity.

- The use of tertiary organic bases such as triethylamine enhances reaction yields and selectivity during cyclization.

- Reduction with LiAlH4 is effective for converting benzothiazepinones to tetrahydrobenzothiazepines without affecting other sensitive substituents.

- Acid-addition salts of the final compounds (e.g., hydrochloride salts) are often prepared to improve stability and therapeutic activity.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Cyclization | Ortho-aminothiophenol + α-haloketone | Formation of benzothiazepinone | Use of triethylamine, reflux preferred |

| Halogenation | Electrophilic chlorinating agents | Introduction of 7-chloro group | Alternatively use chloro-substituted precursors |

| Methylation | Methyl halides or methylated precursors | Introduction of 3-methyl group | Ensures regioselectivity |

| Reduction | LiAlH4 in anhydrous ether | Conversion to tetrahydro derivative | Room temp, prolonged stirring |

| Salt formation | Hydrochloric acid or other acids | Formation of acid-addition salts | Enhances stability and bioavailability |

Q & A

Q. Q1. What are the most reliable synthetic routes for 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of precursors like 4-chloroaniline derivatives with carbonyl-containing intermediates. Key steps include:

- Acylation : Reacting 4-chloroaniline with succinic anhydride to form intermediates (e.g., 4-(4-chloroaniline)-4-oxobutyric acid) .

- Intramolecular Friedel-Crafts Cyclization : Using Lewis acids (e.g., AlCl₃) to promote ring closure under reflux conditions .

- Halogenation : Introducing chlorine via electrophilic substitution or using pre-chlorinated precursors .

Q. Optimization Strategies :

Q. Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Friedel-Crafts Cyclization | 65–75 | AlCl₃, 110°C, 12 hrs | |

| Acid-Catalyzed Cyclization | 50–60 | H₂SO₄, reflux, 8 hrs |

Q. Q2. How can X-ray crystallography validate the structural conformation of this benzothiazepinone derivative?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (e.g., Bruker Kappa APEXII) with Mo/Kα radiation (λ = 0.71073 Å) at 293 K .

- Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .

- Validation : Check R-factor (<0.05), data-to-parameter ratio (>15), and mean C–C bond deviation (<0.005 Å) .

- Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting torsional angles (e.g., O1–C8–C7–C9 = 8.3°) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities of benzothiazepinone derivatives?

Methodological Answer:

- Comparative Assay Design :

- Use standardized in vitro models (e.g., HEK-293 cells for receptor binding assays) to compare activity across studies.

- Control variables: Compound purity (HPLC >98%), solvent (DMSO concentration <0.1%), and cell passage number .

- Meta-Analysis : Cross-reference pharmacological data from peer-reviewed studies, prioritizing those with structural validation (e.g., XRD or NMR) .

Q. Example Contradiction :

Q. Q4. What advanced spectroscopic techniques are critical for characterizing degradation products under stress conditions?

Methodological Answer:

- Stress Testing : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions .

- Analytical Workflow :

Q. Q5. How can computational modeling predict receptor binding interactions for this compound?

Methodological Answer:

- Docking Simulations :

- Use AutoDock Vina to dock the compound into receptor pockets (e.g., L-type calcium channels or GABA receptors).

- Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100 ns .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Thr106 or hydrophobic contacts with Phe112) .

Q. Table 2: Key Binding Interactions

| Receptor Type | Binding Energy (kcal/mol) | Key Residues |

|---|---|---|

| L-type Calcium Channel | -9.2 ± 0.3 | Thr106, Phe112 |

| GABA-A Receptor | -8.5 ± 0.4 | Arg197, Tyr204 |

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported crystal lattice parameters for similar benzothiazepinones?

Methodological Answer:

- Re-evaluate Data Collection :

- Case Study : reports monoclinic symmetry (β = 105.8°) for a chlorinated analog, while shows orthorhombic packing. Re-measure with synchrotron XRD to resolve .

Q. Q7. What methodologies confirm the stereochemical purity of synthetic intermediates?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.